REACTION_CXSMILES
|
CN(C)C=O.[C:6]([NH:9][C:10]1[N:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[N:11]=1)(=O)[CH3:7].Cl.[CH:19]([N:22]([CH:26]([CH3:28])[CH3:27])CCCl)([CH3:21])[CH3:20].[H-].[Na+]>C(O)C>[CH:19]([N:22]([CH:26]([CH3:28])[CH3:27])[CH2:7][CH2:6][NH:9][C:10]1[N:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[N:11]=1)([CH3:21])[CH3:20] |f:2.3,4.5|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC(=CC(=N1)C)C
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)N(CCCl)C(C)C
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
diamine
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)O
|
Type
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CUSTOM
|
Details
|
The mixture is stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained below 45° C
|
Type
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TEMPERATURE
|
Details
|
The mixture is then heated at 75°-78° C. for 1/2 hour
|
Duration
|
0.5 h
|
Type
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CUSTOM
|
Details
|
at 90°-95° C.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
400 ml of 5N sodium hydroxide and refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic extracts are then extracted with dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The acid extracts are extracted with hexane
|
Type
|
EXTRACTION
|
Details
|
The crude product is extracted from the basic solution with diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal extracts are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(CCNC1=NC(=CC(=N1)C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |